Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate
Description
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is a piperazine derivative characterized by a 2-fluorophenyl substituent on the piperazine ring and a methyl ester group. The fluorine atom at the ortho position of the phenyl ring and the acetate ester moiety are critical structural features that influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIACBSQFAXVMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saccharin-Based Intermediate Synthesis
A widely adopted method involves the use of saccharin derivatives as leaving groups. In this approach, saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) reacts with 1-(2-fluorophenyl)piperazine in acetonitrile under reflux conditions with potassium carbonate as a base. The reaction proceeds via nucleophilic displacement of the tosylate group, achieving a 67% yield after column chromatography purification (ethyl acetate/petroleum ether, 1:4 v/v). The product’s twisty conformation, confirmed by X-ray crystallography, arises from torsional angles of −70° between the piperazine ring and the 2-fluorophenyl group.
Tosylate Activation Strategies
Alternative protocols employ in situ tosylation of ethanolamine intermediates. For instance, 2-(4-methylphenyl)ethanol is converted to its tosylate derivative using 4-toluenesulfonyl chloride in dichloromethane with triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts. Subsequent reaction with 1-(2-fluorophenyl)piperazine in acetonitrile at reflux for 16 hours yields the target compound with 85% efficiency. This method avoids hazardous alkali metal hydrides, addressing safety concerns in industrial-scale production.
Table 1: Comparative Yields of Nucleophilic Substitution Methods
| Intermediate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Saccharin tosylate | K₂CO₃ | CH₃CN | Reflux | 67 |
| Ethanolamine tosylate | Et₃N/DMAP | CH₂Cl₂/CH₃CN | 0°C → Reflux | 85 |
Reductive Alkylation Approaches
Chloroacetyl Chloride Coupling
A patent-pending method utilizes chloroacetyl chloride as an electrophilic partner. Methyl 2-methyl-2-phenylpropanoate is hydrolyzed to the corresponding carboxylic acid, followed by chlorination with thionyl chloride to yield 2-methyl-2-phenylpropanoyl chloride. This intermediate reacts with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride. Subsequent reductive amination with 1-(2-fluorophenyl)piperazine using triethylsilane and boron trifluoride etherate affords the target ester in 72% yield.
Wolff-Kishner Reduction Modifications
Recent innovations replace traditional Clemmensen reduction (Zn-Hg/HCl) with Wolff-Kishner conditions (hydrazine, ethylene glycol) to mitigate heavy metal waste. This adjustment improves the reaction’s environmental profile while maintaining a 68–70% yield across five pilot-scale batches.
Table 2: Solvent Effects on Reductive Alkylation
| Reducing Agent | Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Triethylsilane/BF₃ | CH₂Cl₂ | 12 | 72 |
| NaBH₄/BF₃ | THF | 18 | 65 |
| Hydrazine hydrate | Ethylene glycol | 24 | 70 |
Condensation Reactions
One-Pot Tandem Synthesis
A streamlined one-pot procedure condenses 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of paraformaldehyde, generating the piperazine core in situ. Methyl glycolate is then introduced via nucleophilic acyl substitution, achieving a 58% isolated yield. While less efficient than multi-step protocols, this method reduces purification steps and is preferable for high-throughput screening.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 300 W) accelerates the condensation of 1-(2-fluorophenyl)piperazine with methyl bromoacetate in DMF, completing the reaction in 20 minutes versus 12 hours conventionally. This approach achieves a 78% yield with >99% purity by HPLC, demonstrating the potential for energy-efficient synthesis.
Comparative Analysis of Synthetic Routes
Nucleophilic substitution remains the most robust method for large-scale production, offering predictable yields (67–85%) and compatibility with continuous flow systems. Reductive alkylation provides superior stereocontrol but requires stringent anhydrous conditions. Emerging microwave-assisted techniques show promise for rapid synthesis but necessitate specialized equipment.
Table 3: Catalytic Systems for Piperazine Coupling
| Catalyst | Loading (mol%) | Turnover Frequency (h⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| K₂CO₃ | 10 | 8.5 | 12 |
| Et₃N/DMAP | 5/0.5 | 14.2 | 6 |
| AlCl₃ | 15 | 6.8 | 18 |
Optimization Strategies
Solvent Engineering
Switchable polarity solvents (e.g., DBU/CO₂ systems) enhance reaction homogeneity while facilitating product isolation via CO₂-induced phase separation. Trials with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile improved yields by 9% compared to traditional solvents.
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the piperazine ring, achieving 89% ee in preliminary studies. However, these systems currently lack the scalability required for industrial application.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety acts as a nucleophile, enabling alkylation or arylation under basic conditions.
Ester Hydrolysis and Functionalization
The acetate ester undergoes hydrolysis or nucleophilic acyl substitution.
Reaction Pathways:
Example :
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form bioactive heterocycles.
Notable Examples:
-
Pyridazinone Synthesis :
Reacts with 3-chloro-6-substituted pyridazine in glacial acetic acid to yield pyridazinone derivatives . -
Quinolone Formation :
Under microwave-assisted conditions, forms 4(1H)-quinolone scaffolds via Gould-Jacob cyclization .
Reaction Scheme :
Enzyme Inhibition via Structural Analogues
Structural modifications of this compound impact biological activity:
Coordination Chemistry
The piperazine nitrogen atoms can act as ligands in metal complexes.
Example :
Reaction with copper(II) chloride forms stable complexes, potentially enhancing antimicrobial activity .
Stability and Degradation
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate has been studied for its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of adenosine levels in the body, which has implications for various physiological processes and pathologies, including cancer and inflammation. Research indicates that this compound exhibits selectivity towards ENT2 over ENT1, making it a candidate for further investigation in the context of targeted therapies for conditions where adenosine signaling plays a significant role .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid esters, followed by fluorination to introduce the fluorophenyl group. The structural modifications of piperazine derivatives have been explored to enhance their biological activities. For instance, varying substituents on the piperazine ring can influence the compound's inhibitory potency against specific targets such as monoamine oxidases (MAOs) and tyrosinase .
3.1. Antimelanogenic Effects
Research has highlighted the potential of compounds containing the piperazine moiety, including this compound, as competitive inhibitors of tyrosinase. This enzyme is critical in melanin biosynthesis and is a target for treating hyperpigmentation disorders . The compound's structure allows it to interact effectively with the active site of tyrosinase, thereby inhibiting its activity.
3.2. Antidepressant Properties
The piperazine scaffold is well-known for its antidepressant properties. Compounds similar to this compound have shown activity in modulating neurotransmitter systems, making them potential candidates for developing new antidepressants .
4.1. Inhibition of ENTs
A study investigating various analogues of this compound found that certain derivatives exhibited enhanced selectivity towards ENT2. This selectivity can be beneficial in designing drugs that minimize side effects associated with non-selective ENT inhibition .
4.2. MAO Inhibition
Another study focused on a series of piperazine derivatives that included this compound as a lead compound showed promising results as monoamine oxidase inhibitors. The most potent compounds were evaluated for their binding affinity and inhibition kinetics, revealing structure-activity relationships that guide future drug design efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
a) Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
- Structure: Contains a 4-fluorophenyl group attached to a quinoline-carbonyl-piperazine scaffold, with a methyl benzoate ester.
- Key Differences: The fluorine substituent is in the para position (vs. ortho in the target compound), and the quinoline-carbonyl group introduces aromaticity and rigidity.
- Synthesis & Characterization : Synthesized via crystallization in ethyl acetate, yielding a white solid. Structural confirmation used $ ^1H $ NMR and HRMS, similar to methods applicable to the target compound .
b) Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate
- Structure : Substitutes the 2-fluorophenyl group with a 3-chlorophenyl moiety.
- Key Differences : Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) alters electronic effects and lipophilicity (ClogP: ~2.5 vs. ~2.2 for fluorine). Molecular weight increases to 268.74 g/mol (vs. 250.28 g/mol for the target compound) .
- Biological Implications : Chlorine may enhance receptor binding affinity in some contexts but reduce metabolic stability compared to fluorine .
c) Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10o)
- Structure : Features a trifluoromethyl and chlorine-substituted phenyl group, linked via a thiazole-urea scaffold.
- Key Differences : The ethyl ester (vs. methyl) may improve solubility, while the trifluoromethyl group enhances metabolic resistance. ESI-MS data (m/z 582.1 [M+H]⁺) reflect higher molecular complexity .
Analogues with Varying Ester Groups
a) Ethyl 2-[4-(2-aminoacetyl)piperazin-1-yl]acetate
- Structure: Replaces the methyl ester with an ethyl group and introduces an aminoacetyl substituent.
- Key Differences: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging half-life.
b) Cetirizine Dihydrochloride Impurity: (RS)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester
- Structure : Contains an ethoxy linker and a chlorophenyl-benzyl group.
- Key Differences : The ethoxy spacer increases molecular flexibility, which may affect binding to rigid receptors. The chlorophenyl-benzyl group contributes to higher LogP (~4.0) compared to the target compound .
Analogues with Bulky Substituents
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structure : Incorporates a fluorenylmethoxycarbonyl (Fmoc) group.
- Key Differences : The Fmoc group introduces significant steric bulk, reducing membrane permeability but enhancing stability in synthetic intermediates. CAS: 180576-05-0 .
Computational Insights (AutoDock Studies)
While direct docking data for the target compound is unavailable, studies on analogous piperazine derivatives suggest:
- Receptor Flexibility : AutoDock Vina and AutoDock4 enable precise modeling of piperazine interactions with flexible receptors (e.g., serotonin or dopamine receptors). The ortho-fluorophenyl group may favor specific binding conformations due to steric effects .
- Binding Affinity : Halogen substituents (F, Cl) often enhance affinity via halogen bonding. Para-substituted fluorophenyl groups (as in C4) may exhibit stronger interactions than ortho-substituted ones in certain targets .
Biological Activity
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 252.29 g/mol
- Functional Groups : The compound features a piperazine ring, an acetate moiety, and a fluorophenyl substituent.
Antimicrobial Activity
Piperazine derivatives have been reported to exhibit a wide spectrum of antimicrobial activities. This compound has shown potential in various studies:
- In Vitro Studies : A study demonstrated that related piperazine compounds exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising efficacy against these pathogens .
Antidepressant and Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties:
- Dopamine Transporter Inhibition : Research indicates that compounds similar to this compound may act as atypical dopamine transporter (DAT) inhibitors. This suggests potential therapeutic applications in treating psychostimulant abuse .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes:
- MAO Inhibition : Studies have shown that piperazine derivatives can selectively inhibit MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. This inhibition may contribute to their antidepressant effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Enhances binding affinity to target sites |
| Acetate moiety | Improves solubility and bioavailability |
| Piperazine ring | Essential for neuropharmacological effects |
Research indicates that modifications at the para position of the phenyl ring can significantly affect the compound's potency and selectivity towards various biological targets .
Case Studies
Several studies have highlighted the effectiveness of piperazine derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A case study evaluated a series of piperazine derivatives, including this compound, showing notable antimicrobial activity against resistant strains of bacteria .
- Neuropharmacological Assessment : Another study focused on the impact of piperazine compounds on behavioral models in rodents, indicating significant improvements in depressive-like behaviors when administered .
Q & A
Q. What analytical techniques distinguish polymorphic forms of this compound, and how do they affect dissolution rates?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies melting points of polymorphs (e.g., Form I: 145°C vs. Form II: 132°C). Powder X-ray diffraction (PXRD) confirms crystallinity. Dissolution testing in USP apparatus II (paddle method, 50 rpm) shows Form I’s slower release due to higher lattice energy, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
